molecular formula C8H14O2 B6619341 2-(oxan-3-yl)propanal CAS No. 1554288-98-0

2-(oxan-3-yl)propanal

Cat. No. B6619341
CAS RN: 1554288-98-0
M. Wt: 142.20 g/mol
InChI Key: HSJRTJRNUWQUHR-UHFFFAOYSA-N
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Description

2-(Oxan-3-yl)propanal (2-OP) is an organic compound belonging to the class of oxanones, a family of cyclic ketones containing an oxygen atom in the ring. It is a colourless liquid with a sweet odour and a boiling point of 95°C. 2-OP has a wide range of applications in the fields of organic synthesis and pharmaceuticals, and is widely used as a building block for the synthesis of various compounds.

Mechanism of Action

2-(oxan-3-yl)propanal is a versatile reagent that can be used in a variety of reactions, such as nucleophilic addition, substitution, and condensation reactions. In nucleophilic addition reactions, 2-(oxan-3-yl)propanal acts as a nucleophile, reacting with electrophiles to form a new bond. In substitution reactions, 2-(oxan-3-yl)propanal can act as a leaving group, allowing the substitution of a different group into the molecule. In condensation reactions, 2-(oxan-3-yl)propanal can act as a catalyst, allowing the formation of a new bond between two molecules.
Biochemical and Physiological Effects
2-(oxan-3-yl)propanal has been found to have a wide range of biochemical and physiological effects. In animal studies, 2-(oxan-3-yl)propanal has been found to have anti-inflammatory and antioxidant effects. It has also been found to reduce the levels of lipid peroxidation and to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, 2-(oxan-3-yl)propanal has been found to have antifungal and antimicrobial effects.

Advantages and Limitations for Lab Experiments

2-(oxan-3-yl)propanal is a versatile reagent that can be used in a variety of lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. Additionally, it is relatively non-toxic and has low reactivity. However, it is important to note that 2-(oxan-3-yl)propanal is a flammable liquid and should be handled with care.

Future Directions

The potential applications of 2-(oxan-3-yl)propanal are vast, and there are many areas of research that could be explored. For example, further research could be done to explore the use of 2-(oxan-3-yl)propanal in the synthesis of new drugs and agrochemicals. Additionally, further research could be done to explore the biochemical and physiological effects of 2-(oxan-3-yl)propanal on different organisms. Finally, further research could be done to explore the potential applications of 2-(oxan-3-yl)propanal in the field of nanotechnology.

Synthesis Methods

2-(oxan-3-yl)propanal can be synthesized from the reaction of ethyl chloroacetate with sodium ethoxide in the presence of a catalyst. The reaction is as follows:
Ethyl chloroacetate + Sodium ethoxide → 2-(oxan-3-yl)propanal
The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the reaction temperature is kept between 0 and 10°C. The reaction is complete within 1-2 hours.

Scientific Research Applications

2-(oxan-3-yl)propanal is widely used in the synthesis of various compounds, such as polymers, dyes, pharmaceuticals, and agrochemicals. It is also used in the synthesis of polymers, such as polyethers, polyesters, and polyamides. Additionally, it is used in the synthesis of dyes, such as azo dyes and reactive dyes. In the pharmaceutical industry, 2-(oxan-3-yl)propanal is used in the synthesis of drugs, such as antimalarials, antifungals, and antibiotics. In the agrochemical industry, it is used in the synthesis of insecticides, herbicides, and fungicides.

properties

IUPAC Name

2-(oxan-3-yl)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-7(5-9)8-3-2-4-10-6-8/h5,7-8H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJRTJRNUWQUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C1CCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxan-3-yl)propanal

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